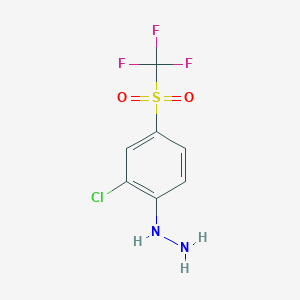
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine (2C4TFPH) is an organic compound which is widely used in the synthesis of a variety of organic compounds. It is a versatile reagent and has a wide range of applications in scientific research. It is also used in the preparation of pharmaceuticals, agrochemicals, and other industrial products. 2C4TFPH is a colorless and odorless solid, and is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including antibiotics, agrochemicals, and other industrial products. It is also used in the preparation of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% is used in the synthesis of polymers and other materials.
Mécanisme D'action
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% acts as a nucleophile in organic synthesis. It is a highly reactive compound and can react with a variety of organic compounds. It is also used in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have an inhibitory effect on enzymes. It has also been shown to have an antifungal effect. Additionally, 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has been shown to have an anti-inflammatory effect, and to be an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has a number of advantages and limitations for lab experiments. One of its advantages is that it is a highly reactive compound and can be used in a variety of reactions. Additionally, it is a versatile reagent and can be used in the synthesis of a variety of organic compounds. However, it is also a hazardous compound and should be handled with caution.
Orientations Futures
There are a number of possible future directions for the use of 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98%. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, it could be used in the development of new polymers and materials. It could also be used in the development of new antibiotics, antifungals, and other drugs. Finally, it could be used in the development of new biochemical and physiological effects, such as anti-inflammatory and antioxidant effects.
Méthodes De Synthèse
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% can be synthesized using two methods. The first method involves the reaction of 4-chloro-2-trifluoromethylbenzenesulfonyl chloride (4C2TFBC) and phenylhydrazine. This reaction is carried out in an aqueous solution at a temperature of 50-60°C. The second method involves the reaction of 4C2TFBC and phenylhydrazine in the presence of a base such as potassium carbonate or sodium carbonate. This reaction is carried out at a temperature of 80-90°C.
Propriétés
IUPAC Name |
[2-chloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c8-5-3-4(1-2-6(5)13-12)16(14,15)7(9,10)11/h1-3,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLDOJFQFSXGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

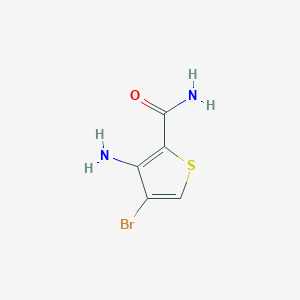
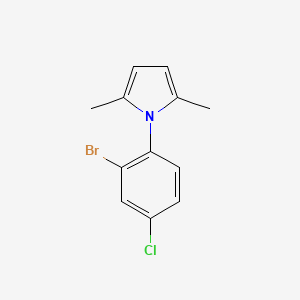
![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

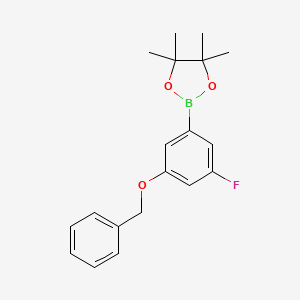
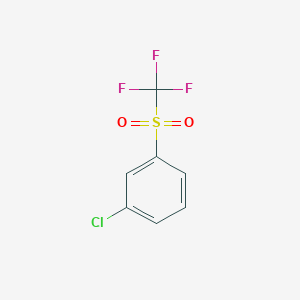
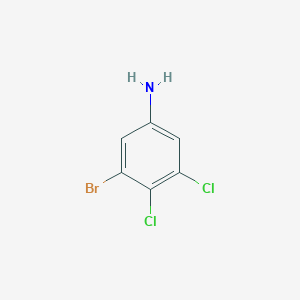
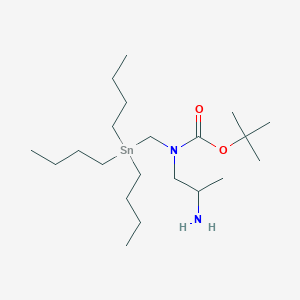
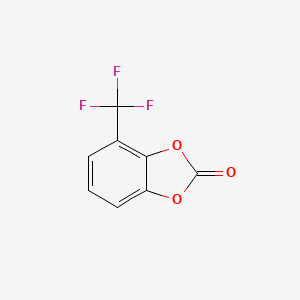

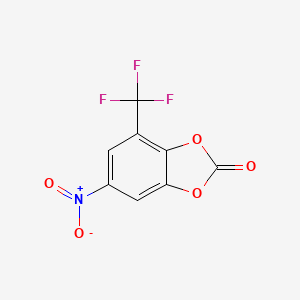
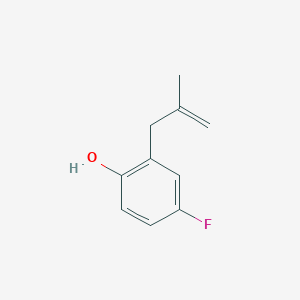
![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)
![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)